2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide
Description
This compound belongs to the pyridazinone-acetamide hybrid class, characterized by a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and an acetamide moiety linked to a 3,4,5-trifluorophenyl group. Its synthesis typically involves coupling 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl intermediates with substituted anilides under basic conditions (e.g., K₂CO₃ in DMF) . Key spectral features include distinct IR absorptions for C=O bonds (1642–1703 cm⁻¹) and NMR signals for aromatic protons (δ 6.8–8.2 ppm) .
Properties
Molecular Formula |
C18H11ClF3N3O2 |
|---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C18H11ClF3N3O2/c19-11-3-1-10(2-4-11)15-5-6-17(27)25(24-15)9-16(26)23-12-7-13(20)18(22)14(21)8-12/h1-8H,9H2,(H,23,26) |
InChI Key |
MAISVNKYWYSNQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide typically involves multiple steps, including the formation of the pyridazinone core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact molecular pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects on Bioactivity: The 3,4,5-trifluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 6g with 4-fluorophenyl, 42% yield) . Piperazine/piperidine linkers (e.g., 6b, 6e) improve solubility but may reduce selectivity due to increased molecular flexibility .
Synthetic Efficiency :
- The target compound’s synthesis mirrors methods for 6b and 6e , but yields depend on substituent reactivity. Electron-withdrawing groups (e.g., -Cl, -CF₃) typically lower yields due to steric hindrance .
Spectroscopic Differentiation: IR spectra distinguish C=O environments: the target compound’s acetamide C=O absorbs near 1664 cm⁻¹, while pyridazinone C=O appears at 1642 cm⁻¹ . In contrast, 6b shows higher-frequency C=O (1703 cm⁻¹) due to piperazine conjugation .
Biological Activity
The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 354.8 g/mol. The structure features a pyridazinone core substituted with a chlorophenyl group and a trifluorophenyl acetamide moiety.
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors, potentially modulating their activity. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation, making it a candidate for anticancer therapy.
- Receptor Binding : Its structural features allow it to bind to various receptors, which could lead to downstream effects on cellular signaling pathways.
Anticancer Potential
Several studies have investigated the anticancer properties of this compound:
- Telomerase Inhibition : Similar compounds have shown significant inhibitory activity against telomerase, an enzyme often upregulated in cancer cells. For example, derivatives containing amide groups exhibited IC50 values lower than 1 µM, indicating potent inhibition .
- Cell Cycle Arrest : Flow cytometric analyses revealed that certain derivatives could induce G2/M phase arrest in cancer cell lines, leading to apoptosis. This suggests that the compound may disrupt normal cell cycle progression in malignant cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Compound | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| A33 | Amide linkage | Telomerase inhibitor | High potency (IC50 < 1 µM) |
| B7 | Fluorinated phenyl | Anticancer | Varies with substitution pattern |
| C5 | Brominated phenyl | Anti-inflammatory | Halogen effects on reactivity |
These variations highlight how different substituents can significantly alter the biological efficacy of similar compounds.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, one study reported an IC50 value of 16.782 µg/mL for a closely related derivative against HepG2 liver cancer cells .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound's unique structural features facilitate strong interactions with active sites on target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
